4-(2-methyl-1H-imidazol-1-yl)butanoic acid

Physicochemical profiling Drug-likeness Permeability prediction

Researchers constructing kinase-targeted libraries require imidazole-carboxylic acid building blocks with defined substitution patterns. 4-(2-Methyl-1H-imidazol-1-yl)butanoic acid (CAS 110525-54-7) provides a 2-methylimidazole core with a terminal butanoic acid handle for amide coupling or esterification. • 2-Methyl group modulates imidazole pKa (~7.0-8.0) vs. the des-methyl analog (pKa ~6.9), tuning metal-coordination geometry for zinc-dependent targets such as carbonic anhydrase. • Computed XLogP3 0.2 and TPSA 55.1 Ų place this scaffold within Lipinski Rule of 5 space, suitable for fragment-based drug discovery and combinatorial library design. • Supplied at ≥95% purity from QC-verified lots; ships ambient as non-hazardous material.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 110525-54-7
Cat. No. B025506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-methyl-1H-imidazol-1-yl)butanoic acid
CAS110525-54-7
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CCCC(=O)O
InChIInChI=1S/C8H12N2O2/c1-7-9-4-6-10(7)5-2-3-8(11)12/h4,6H,2-3,5H2,1H3,(H,11,12)
InChIKeyILAKRGWTYGOVOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Methyl-1H-imidazol-1-yl)butanoic acid: Identity and Specifications


4-(2-Methyl-1H-imidazol-1-yl)butanoic acid (CAS 110525-54-7; molecular formula C₈H₁₂N₂O₂; MW 168.19 g/mol) belongs to the N-substituted imidazole carboxylic acid class, specifically a 2-methylimidazole core N-alkylated with a butanoic acid chain at the 4-position [1]. Computed physicochemical descriptors include XLogP3-AA of 0.2, topological polar surface area (TPSA) of 55.1 Ų, one H-bond donor, and three H-bond acceptors [1]. The compound is catalogued as a small-molecule building block by multiple screening compound suppliers and typically offered at a minimum purity specification of 95% . It is structurally distinct from its ethyl ester prodrug form (CAS 110525-53-6) and from positional isomers such as 3-(2-methyl-1H-imidazol-1-yl)butanoic acid (CAS 98009-61-1) .

Building block with minimum 95% purity specification
Free carboxylic acid form, distinct from ethyl ester prodrug
2-Methyl substitution enables regioselective N-alkylation route
Structurally distinct from 3-substituted positional isomer

Substitution Limitations for 4-(2-Methyl-1H-imidazol-1-yl)butanoic acid


CRITICAL NOTICE: No primary research papers or patents were identified that provide quantitative comparative biological selectivity, pharmacokinetic, or in vivo efficacy data for the free acid form of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid (CAS 110525-54-7) against named comparators. Consequently, the evidentiary basis for procurement prioritization rests on class-level structure-property inferences and physicochemical differentiation. The 2-methyl substituent on the imidazole ring distinguishes this compound from the des-methyl analog 4-(1H-imidazol-1-yl)butanoic acid (CAS 72338-58-0), altering computed molecular descriptors that influence passive permeability, H-bonding capacity, and metal-coordination geometry relevant to target engagement [1]. Positional isomerism (e.g., 3- vs. 4-substituted butanoic acid chain attachment) and ester vs. free acid forms further preclude straightforward interchange for applications requiring specific spatial presentation of the carboxylate pharmacophore . Absent direct comparative evidence, selection must be governed by the precise structural requirements of the target synthetic or screening workflow rather than a priori claims of superiority.

Removal of the 2-methyl group (des-methyl analog) alters computed lipophilicity and may shift passive permeability and metal-coordination geometry.
Positional isomer (3-substituted butanoic acid) changes carboxylate spatial presentation, affecting pharmacophore fit in target binding pockets.
Ethyl ester prodrug (CAS 110525-53-6) may exhibit different solubility, stability, and release kinetics; not interchangeable without revalidation.

Quantitative Evidence: 4-(2-Methyl-1H-imidazol-1-yl)butanoic acid vs. Analogs


Computed Lipophilicity: 2-Methyl vs. Des-Methyl Analog

The 2-methyl substitution reduces computed lipophilicity compared to the des-methyl analog 4-(1H-imidazol-1-yl)butanoic acid. The target compound has an XLogP3-AA of 0.2, whereas the des-methyl analog has an estimated XLogP3-AA of approximately 0.7, representing a ~0.5 log unit decrease in computed logP [1]. This shift places the target compound closer to the optimal range for CNS drug-likeness (logP 1-3) suggested by Lipinski's guidelines, though direct experimental logP or permeability data are not available for either compound.

Computed Lipophilicity
Class-level inference
Target XLogP3 0.2
Des-methyl XLogP3 ~0.7
Δ −0.5 log units
May favor aqueous solubility for biochemical assays
Computed XLogP3-AA; experimental logP unavailable
Physicochemical profiling Drug-likeness Permeability prediction

Polar Surface Area: 2-Methyl vs. Des-Methyl Analog

The TPSA of the target compound is 55.1 Ų, identical to that of the des-methyl analog 4-(1H-imidazol-1-yl)butanoic acid (also 55.1 Ų, PubChem CID 85631) [1]. This equivalence reflects that the methyl group contributes no additional polar atoms to the surface area calculation. Consequently, any differential permeability or bioavailability between these two analogs would be driven primarily by logP differences rather than TPSA, simplifying structure-activity relationship interpretation for medicinal chemistry teams [1].

Polar Surface Area
Class-level inference
Target 55.1 Ų
Des-methyl 55.1 Ų
Identical TPSA
LogP differences drive SAR interpretation
Computed TPSA; no differential polarity concern
Membrane permeability Oral bioavailability Medicinal chemistry design

Acute Toxicity in Mouse Model

The acute toxicity of the target compound has been recorded in the Registry of Toxic Effects of Chemical Substances (RTECS) with an LD50 value of 600 mg/kg via intraperitoneal administration in mouse . For the des-methyl analog 4-(1H-imidazol-1-yl)butanoic acid, analogous RTECS acute toxicity data are not found in the same curated databases, preventing direct comparator-level safety inference. A class-level observation: 2-methylimidazole itself (the core substructure) has documented neurologic effects in mice, with convulsant potency approximately one-fourth that of pentylenetetrazole [1]. This provides a contextual framework for hazard assessment but does not constitute a quantitative comparison between the target compound and any specific structural analog.

Acute Toxicity (Mouse)
Cross-study comparable
LD50 600 mg/kg
Intraperitoneal, mouse; RTECS record
Supports handling hazard assessment
No comparator LD50; core fragment neuroactive
Toxicology Safety screening Compound handling classification

N-Alkylation Synthetic Advantage

The compound is synthesized via N-alkylation of 2-methylimidazole with a 4-halobutanoic acid derivative or via reaction with γ-butyrolactone [1]. In the reported reaction of imidazole and its 2-alkyl derivatives with γ-butyrolactone, the presence of a 2-alkyl substituent directs N-alkylation preferentially over N-acylation, providing regioselective access to the 4-(2-alkylimidazol-1-yl)butanoic acid scaffold with yields influenced by the steric and electronic nature of the 2-substituent [1]. For 2-methyl specifically, the smaller steric profile compared to 2-ethyl or 2-phenyl analogs is expected to favor higher N-alkylation yields, though explicit comparative yield data for 2-methyl vs. 2-H vs. 2-ethyl in the identical protocol are located behind a paywall and cannot be extracted quantitatively here [1].

Synthetic Route
Class-level inference
2-Methyl substitution directs N-alkylation over N-acylation with γ-butyrolactone, supporting regioselective access to the 4-substituted butanoic acid scaffold.
Reliable synthetic accessibility and supply stability
Yield data behind paywall; steric profile expected to favor higher yields vs. 2-ethyl analog
Synthetic chemistry Building block procurement Library synthesis

Application Scenarios for 4-(2-Methyl-1H-imidazol-1-yl)butanoic acid


Kinase Inhibitor Scaffold Building Block

The 2-methylimidazole-butanoic acid framework serves as a versatile carboxylic acid handle for amide coupling or esterification in the construction of kinase inhibitor libraries. Patent literature indicates that imidazole-containing carboxylic acids of this general class are useful intermediates for preparing compounds targeting protein kinases such as JAK, Src family kinases, and salt-inducible kinases (SIKs) [1]. The free carboxylic acid functionality at the terminus of the butanoic acid chain provides a conjugation point for fragment-based drug discovery (FBDD) or combinatorial library synthesis. Selection of this specific compound over the des-methyl analog can be justified when the 2-methyl group is required to occupy a hydrophobic pocket or to modulate imidazole nitrogen basicity (pKa estimated between 7.0 and 8.0 for 2-methylimidazole vs. 6.9 for imidazole), potentially affecting metal coordination geometry at enzyme active sites [2].

Carbonic Anhydrase Inhibitor Probe Design

2-Methylimidazole derivatives have demonstrated inhibitory activity against carbonic anhydrase (CA) isozymes I and II through zinc-coordination mechanisms [1]. While the free acid 4-(2-methyl-1H-imidazol-1-yl)butanoic acid itself has not been directly tested in published CA inhibition assays, the 2-methylimidazole core is a validated zinc-binding pharmacophore. The butanoic acid chain offers a solvent-exposed vector for modulating isoform selectivity through additional substituent attachment. This compound can serve as a starting point for synthesizing 2-methylimidazolium salts, which were shown to be effective CA I and II inhibitors in a 2019 study, though quantitative IC50 values for the specific free acid were not reported [2].

Imidazole-Alkanoic Acid SAR Reference Standard

With a computed XLogP3-AA of 0.2 and a TPSA of 55.1 Ų [1], this compound occupies a favorable region of drug-like chemical space (meeting Lipinski's Rule of 5 criteria: MW <500, logP <5, HBD ≤5, HBA ≤10). It can serve as a baseline comparator in congeneric series exploring the impact of (a) varying alkyl chain length between the imidazole ring and the carboxylate, (b) altering the position of methyl substitution on the imidazole ring (2- vs. 1- vs. 4-methyl), or (c) replacing the carboxylic acid with bioisosteres (tetrazole, acylsulfonamide). The availability of this compound at ≥95% purity from multiple commercial sources [2] supports its use as a reproducible reference standard across laboratories.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Carboxylic acid conjugation handle; 2-methyl modulates imidazole basicity and metal coordination
Confirm hydrophobic pocket occupancy and target engagement in kinase panel
Carbonic anhydrase inhibitor probe design
2-Methylimidazole core as zinc-binding pharmacophore; butanoic acid chain provides solvent-exposed vector
Validate CA isozyme selectivity and zinc coordination in enzymatic assays
Imidazole-alkanoic acid SAR reference
Drug-like physicochemical profile (XLogP3 0.2, TPSA 55.1, MW 168)
Establish structure-activity relationships for permeability and bioavailability endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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